molecular formula C7H5BF4O2 B151514 (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid CAS No. 864759-68-2

(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B151514
CAS No.: 864759-68-2
M. Wt: 207.92 g/mol
InChI Key: OPDBJTGUPJBGII-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C7H5BF4O2. It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with both fluoro and trifluoromethyl groups. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-fluoro-4-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar borylation reactions but optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions is tailored to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. This reaction is facilitated by palladium catalysts and typically occurs under mild conditions .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: In organic synthesis, (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is used as a building block for the construction of complex molecules. Its ability to participate in Suzuki-Miyaura coupling makes it a versatile reagent for the formation of carbon-carbon bonds .

Biology and Medicine: This compound is utilized in the development of biologically active molecules, including potential pharmaceuticals. Its derivatives have been investigated for their antitumor activity and other therapeutic properties .

Industry: In the industrial sector, this compound is employed in the synthesis of advanced materials, such as polymers and electronic components. Its unique chemical properties enable the production of materials with specific functionalities .

Mechanism of Action

The mechanism of action of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in its biological activity are still under investigation, but its derivatives have shown promise in targeting specific enzymes and receptors .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid
  • 4-Fluorophenylboronic acid
  • Phenylboronic acid

Uniqueness: (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring. These substituents impart distinct electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions compared to its analogs .

Properties

IUPAC Name

[3-fluoro-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O2/c9-6-3-4(8(13)14)1-2-5(6)7(10,11)12/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDBJTGUPJBGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590202
Record name [3-Fluoro-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
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Molecular Weight

207.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864759-68-2
Record name B-[3-Fluoro-4-(trifluoromethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864759-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Fluoro-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-trifluoromethyl-phenylboronic acid
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